

Disulfo-ICG Carboxylic Acid: A Biocompatibility and Toxicity Profile

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Compound of Interest

Compound Name: Disulfo-ICG carboxylic acid

Cat. No.: B12379546

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disulfo-ICG carboxylic acid, a derivative of the near-infrared (NIR) fluorescent dye Indocyanine Green (ICG), is increasingly utilized in biomedical research, particularly in the development of targeted imaging agents and drug delivery systems.[1][2] Its enhanced hydrophilicity, conferred by the disulfonate groups, offers potential advantages in pharmacokinetic profiles compared to the parent ICG molecule. This guide provides a comprehensive overview of the available data on the biocompatibility and toxicity of **Disulfo-ICG carboxylic acid** and related sulfonated cyanine dyes, intended to inform preclinical assessment and development.

Executive Summary

While direct and extensive toxicological data for **Disulfo-ICG carboxylic acid** remains limited in publicly accessible literature, a profile can be extrapolated from studies on ICG and other sulfonated cyanine derivatives. Generally, ICG is considered to have a low toxicity profile at clinically relevant concentrations. The introduction of sulfonate and carboxylic acid moieties is primarily intended to modify the pharmacokinetic properties, potentially leading to altered biodistribution and excretion pathways, which may, in turn, influence the overall toxicity profile. This document synthesizes the available preclinical data, outlines key experimental methodologies for assessment, and explores potential cellular interaction pathways.

In Vitro Biocompatibility and Cytotoxicity

The in vitro cytotoxicity of cyanine dyes is a critical initial assessment in the development of new imaging or therapeutic agents. Standard assays are employed to determine the concentration-dependent effects on cell viability and proliferation.

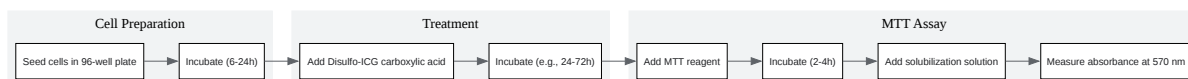
Quantitative Cytotoxicity Data (Derived from ICG and related compounds)

Cell Line	Assay	Compound	Concentration	Viability/Effect	Reference
Human Retinal Pigment Epithelium (RPE)	MTS Assay	Indocyanine Green (ICG)	Up to 5 mg/mL (for ≤ 5 min)	No significant decrease in dehydrogenase activity	[3]
Human Retinal Pigment Epithelium (RPE)	MTS Assay	Indocyanine Green (ICG)	1 mg/mL (for 20 min)	Decreased mitochondrial dehydrogenase activity, altered cell morphology	[3]
Human Retinal Pigment Epithelium (RPE)	MTS Assay	Indocyanine Green (ICG)	0.01 mg/mL (for 3 hours)	Decreased mitochondrial dehydrogenase activity, altered cell morphology	[3]
HeLa	MTT Assay	Benzoxazole Cyanine Dyes (T-4, T-5)	Not specified (working concentrations)	67% cell viability after 24h	[4]
HeLa	MTT Assay	Benzothiazole Cyanine Dyes (T-1, T-2, T-3)	Not specified (working concentrations)	12-30% cell viability after 24h	[4]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5][6]

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment and recovery.
- **Compound Incubation:** Treat the cells with varying concentrations of **Disulfo-ICG carboxylic acid**. Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.
- **MTT Reagent Addition:** After the desired incubation period, add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well.
- **Incubation:** Incubate the plate for 2 to 4 hours at 37°C, allowing the mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add 100 μ L of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[5]
- **Absorbance Measurement:** Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.



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MTT Assay Experimental Workflow.

In Vivo Biocompatibility and Toxicity

In vivo studies are essential to understand the systemic effects, biodistribution, and potential organ toxicity of **Disulfo-ICG carboxylic acid**. While specific studies on this derivative are not widely reported, research on related ICG derivatives provides valuable insights.

Key Considerations from In Vivo Studies of ICG Derivatives:

- **Pharmacokinetics:** The addition of sulfonic acid and carboxylic acid groups to the ICG backbone can significantly alter the pharmacokinetic profile. For instance, increased negative charge density may shift the excretion route from hepatobiliary to renal.^[7]
- **Biodistribution:** The biodistribution of ICG and its derivatives is influenced by their physicochemical properties. While ICG tends to accumulate in the liver, more hydrophilic derivatives may show different organ distribution patterns.
- **Toxicity:** Acute toxicity of ICG derivatives is a critical parameter. Studies on a hydrophilic ICG derivative, SIDAG, showed a 60-fold increase in acute tolerance in mice compared to ICG.

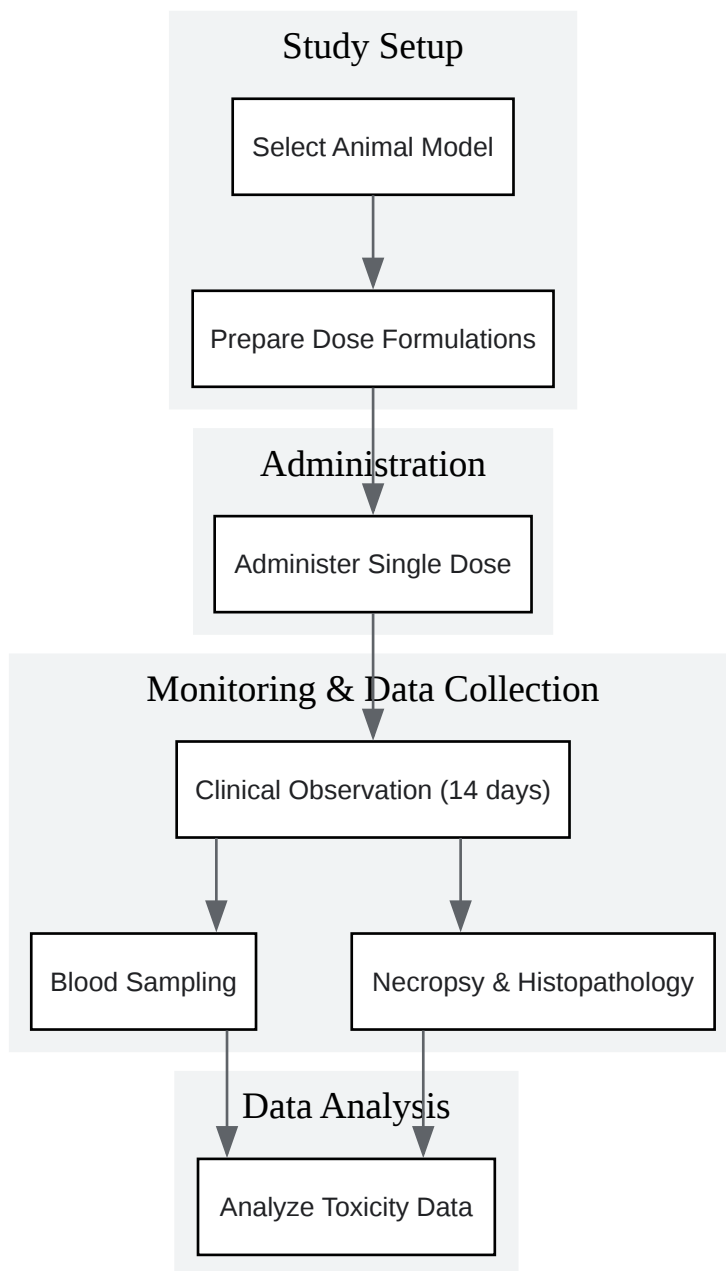
Experimental Protocol: Acute In Vivo Toxicity Study

This protocol outlines a general procedure for assessing the acute toxicity of an imaging agent in a rodent model.

- **Animal Model:** Select a suitable animal model, such as healthy female Kunming mice (20-25 g body weight).^[8]
- **Dose Formulation:** Prepare sterile, pyrogen-free solutions of **Disulfo-ICG carboxylic acid** in a suitable vehicle (e.g., saline).
- **Dose Administration:** Administer single doses of the compound via a clinically relevant route (e.g., intravenous injection). Include a control group receiving only the vehicle.
- **Observation:** Monitor the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss), and any adverse reactions at regular intervals for a specified period (e.g., 14 days).
- **Pathology:** At the end of the observation period, perform a complete necropsy. Collect major organs (e.g., liver, kidneys, spleen, heart, lungs) for histopathological examination to identify

any treatment-related changes.

- Blood Analysis: Collect blood samples for hematology and clinical chemistry analysis to assess effects on hematopoietic and organ function.



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Acute In Vivo Toxicity Study Workflow.

Cellular Uptake and Potential Signaling Pathways

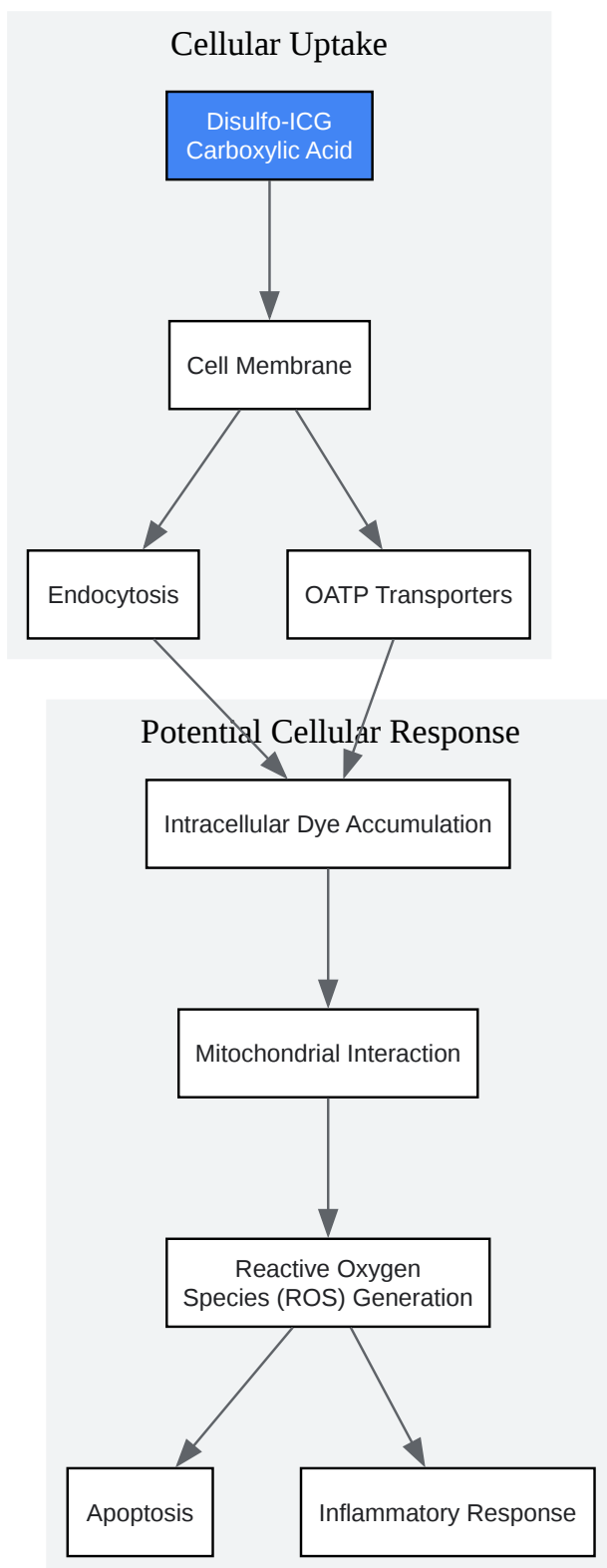
The cellular uptake mechanism of ICG and its derivatives is an important factor in their efficacy and potential for cytotoxicity.

Cellular Uptake Mechanisms:

- **Endocytosis:** Studies on ICG have shown that its uptake into cancer cells is temperature-dependent and occurs after binding to the cell membrane, which is suggestive of an endocytic pathway.^[9] Clathrin-mediated endocytosis has been proposed as a potential mechanism.^[10]
- **Organic Anion-Transporting Polypeptides (OATPs):** Some studies have indicated that OATPs, such as OATP1B3, may be involved in the cellular uptake of ICG, particularly in hepatocytes.^[10]

Potential Signaling Pathways Affected by Cyanine Dyes:

While specific signaling pathways affected by **Disulfo-ICG carboxylic acid** have not been elucidated, the interaction of cyanine dyes with cellular components can potentially trigger various responses.



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Cellular Uptake and Potential Signaling.

Conclusion

The available data suggests that **Disulfo-ICG carboxylic acid**, like its parent compound ICG, is likely to have a favorable biocompatibility profile. The addition of sulfonate groups may enhance its hydrophilicity and alter its pharmacokinetic properties, which could potentially reduce its toxicity compared to less soluble cyanine dyes. However, a comprehensive toxicological evaluation, including dose-dependent in vitro cytotoxicity studies across various cell lines and thorough in vivo acute and chronic toxicity studies, is imperative for any new formulation intended for preclinical or clinical development. The experimental protocols and potential cellular interaction pathways outlined in this guide provide a framework for such an evaluation. Researchers and drug developers should proceed with a thorough and systematic assessment to ensure the safety and efficacy of **Disulfo-ICG carboxylic acid**-based agents.

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